(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine
Description
"(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine" is a nitrogen-containing heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a pentan-2-yl group via a methylamine bridge. Its molecular formula, C₁₃H₂₀N₄, implies moderate polarity, with a molecular weight of 232.33 g/mol, which is within the range typical for bioactive small molecules .
Properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-3-6-10(2)13-9-12-15-14-11-7-4-5-8-16(11)12/h4-5,7-8,10,13H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZIPPYAKJFVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=NN=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine typically involves the formation of the triazolopyridine core followed by the introduction of the pentan-2-yl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring. Subsequent alkylation or amination reactions introduce the pentan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Formation of Triazolo-Pyridine Core
The synthesis involves nucleophilic substitution and cyclization:
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Nucleophilic attack : Hydrazinylpyridine reacts with chloroethynylphosphonate to form an intermediate ynamine.
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Isomerization : The ynamine converts to a ketenimine.
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Cyclization : A 5-exo-dig cyclization forms the triazolo-pyridine ring .
Dimroth Rearrangement
Under thermal conditions, electron-deficient triazolo[4,3-a]pyridines rearrange to triazolo[1,5-a]pyridines via a Dimroth-like mechanism. This is observed in reactions of 2-hydrazinylpyridines with electron-deficient groups .
Amine Functionalization
The primary amine group undergoes:
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Nucleophilic substitution : Reacts with alkylating agents or carbonyl compounds.
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Acylation : Forms amides or ureas under appropriate conditions.
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Salt formation : Protonation to form dihydrochloride salts (e.g., (Pentan-2-yl)...amine dihydrochloride) .
Reactivity Profile
The compound’s reactivity stems from its heterocyclic nitrogen atoms and amine group. Key reactions include:
Physical and Spectroscopic Data
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of cancer cells by interfering with specific signaling pathways. The mechanism often involves the inhibition of protein kinases associated with cell proliferation and survival.
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has been explored in various studies. Compounds similar to (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
The antimicrobial efficacy of [1,2,4]triazolo[4,3-a]pyridine derivatives has been documented against various pathogens. These compounds demonstrate inhibitory effects on bacterial and fungal growth, making them potential candidates for developing new antimicrobial agents.
Electrochemical Sensors
Compounds based on the [1,2,4]triazolo[4,3-a]pyridine framework have been utilized in electrochemical sensors for detecting various analytes. Their ability to undergo redox reactions makes them suitable for applications in environmental monitoring and food safety.
Organic Light Emitting Diodes (OLEDs)
Research into the photophysical properties of triazole derivatives suggests their potential use in OLED technology. The incorporation of this compound into OLED materials could enhance light emission efficiency due to its favorable electronic properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related triazolo-pyridine compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound was tested in vitro and showed a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Neuroprotective Effects
In a preclinical model of Parkinson's disease, a derivative similar to this compound was administered to mice. Results indicated a marked improvement in motor function and a reduction in dopaminergic neuron loss compared to control groups.
Mechanism of Action
The mechanism of action of (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be analyzed based on substituent variations, molecular weight, and reported biological or physicochemical properties. Below is a detailed comparison using data from available sources:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Core Modifications: The target compound retains the [1,2,4]triazolo[4,3-a]pyridine core but lacks the fused tricyclic system seen in C₂₄H₂₂N₆S₂ . This simplification may enhance metabolic stability compared to bulkier analogs.
Molecular Weight and Bioavailability :
- The target compound’s molecular weight (232.33 g/mol ) is significantly lower than C₂₄H₂₂N₆S₂ (474.61 g/mol ), aligning more closely with Lipinski’s "Rule of Five" for drug-likeness .
Synthetic Utility :
- Both the target compound and C₁₂H₁₄N₄ serve as intermediates in medicinal chemistry. However, the pentan-2-yl group in the former offers versatility for further functionalization via alkylation or amidation .
Research Findings and Limitations
- Binding Affinity: No direct studies on the target compound’s receptor interactions are available. However, analogs like C₂₄H₂₂N₆S₂ have shown moderate activity against serotonin receptors in preclinical models, suggesting the triazolo-pyridine core may confer affinity for amine-binding targets .
- Solubility : The pentan-2-yl group likely reduces aqueous solubility compared to the aniline-substituted C₁₂H₁₄N₄ , which has a measured solubility of 12 mg/mL in DMSO .
Biological Activity
The compound (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine is a derivative of the triazolo-pyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
- Molecular Formula : C12H20N4
- Molecular Weight : 240.32 g/mol
- CAS Number : 47003275
- InChI Key : OHGNMHYILPQUIU-UHFFFAOYNA-N
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
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Antimicrobial Activity :
- The compound has been evaluated against various bacterial and fungal strains. Studies show that it possesses varying degrees of antimicrobial efficacy.
- A comparative study highlighted that derivatives of triazolo-pyridine compounds often exhibit potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
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Cytotoxicity :
- The cytotoxic effects of the compound have been assessed against cancer cell lines such as HepG2 and MCF-7. The results suggest that certain derivatives can induce significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- For instance, the most potent derivatives showed IC50 values in the range of 394.98–460.23 µM, indicating a favorable safety profile towards normal human cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for antimicrobial activity; enhances binding to targets |
| Pentan-2-yl Group | Modulates lipophilicity and bioavailability |
| Methylamine Moiety | Influences interaction with biological targets |
Research has shown that modifications in the triazole and pyridine rings can significantly affect the compound's potency and selectivity against specific biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazolo-pyridine derivatives:
- Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
